schweinfurthin F
Description
Properties
Molecular Formula |
C30H38O5 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
5-[(E)-2-[(7R,8aR,10aR)-7-hydroxy-4-methoxy-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-yl]ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C30H38O5/c1-18(2)7-10-22-23(31)14-20(15-24(22)32)9-8-19-13-21-17-26-29(3,4)27(33)11-12-30(26,5)35-28(21)25(16-19)34-6/h7-9,13-16,26-27,31-33H,10-12,17H2,1-6H3/b9-8+/t26-,27-,30-/m1/s1 |
InChI Key |
BUFNPAYKUGAAAO-HLULBIOLSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(CC[C@H](C([C@H]4C3)(C)C)O)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CCC(C(C4C3)(C)C)O)C)O)C |
Synonyms |
(R,R,R)-schweinfurthin F (S,S,S)-schweinfurthin F schweinfurthin F |
Origin of Product |
United States |
Scientific Research Applications
Selective Inhibition in Cancer Cell Lines
Schweinfurthin F has shown significant cytotoxic effects against several human cancer cell lines, particularly:
- Glioblastoma : The SF-295 cell line is notably sensitive to this compound, with reported GI50 values around 33 nM, indicating high potency against this type of tumor .
- Hematological Malignancies : Studies have indicated that schweinfurthins can selectively target malignant plasma cells, suggesting potential applications in treating multiple myeloma .
The differential activity observed in various cell lines highlights the potential for this compound to be developed as a targeted cancer therapy.
Case Study 1: Fluorescent Analogues
Research involving fluorescent analogues of this compound demonstrated that these compounds retain potent cytotoxic activities while allowing for visualization within cells. Such studies are essential for elucidating the localization and mechanism of action of schweinfurthins in live cells .
Case Study 2: Structural Analogues
The synthesis and testing of structural analogues have provided insights into the pharmacophore responsible for the activity of schweinfurthins. Variations in substituents on the D-ring have been shown to significantly influence cytotoxic potency, with certain analogues demonstrating enhanced efficacy compared to natural compounds .
Preparation Methods
Initial Total Synthesis and Stereochemical Assignments
The first total synthesis of this compound by Mente et al. (2007) established the (R,R,R)-configuration through a 22-step sequence. Key steps included:
-
Stilbene formation : A Horner–Wadsworth–Emmons (HWE) condensation between a tricyclic phosphonate and a bicyclic aldehyde under basic conditions (NaH, 15-crown-5, THF), achieving 78% yield for the E-olefin.
-
Stereochemical resolution : Chiral pool starting materials derived from D-mannitol ensured correct configuration at C-5, C-10, and C-11. Comparative analysis of (R,R,R)- and (S,S,S)-enantiomers confirmed natural this compound’s absolute configuration via optical rotation ([α]D +23.8 vs. -24.1).
Challenges in Prenylation and Oxidation
Early routes struggled with regioselective prenylation of the D-ring. The use of geranyl bromide under cuprate conditions (n-BuLi, TMEDA, CuCN) provided <50% yield due to competing oligomerization. MnO₂ oxidation of benzylic alcohols to aldehydes proved critical but required rigorous anhydrous conditions to prevent overoxidation.
Convergent Synthesis and Modular Approaches
Phosphonate–Alddehyde Coupling
Topczewski et al. (2018) optimized the HWE condensation using a tricyclic phosphonate (Scheme 12):
| Component | Structure | Reaction Conditions | Yield |
|---|---|---|---|
| Phosphonate | C₁₅H₂₁O₄P | NaH, 15-crown-5, THF, 0°C→RT | 85% |
| Aldehyde | C₁₄H₁₈O₃ | ||
| Product (Stilbene) | C₂₉H₃₆O₆ | CSA, MeOH, 55°C | 91% |
This method reduced total steps to 18 while maintaining >90% E-selectivity.
Protecting Group Strategy
MOM (methoxymethyl) ethers dominated early syntheses but posed deprotection challenges. Sequential use of:
-
TBS protection : For alcohol intermediates (TBSCl, imidazole, CH₂Cl₂, 93% yield).
-
DDQ-mediated deprotection : Selective oxidation of benzyl ethers without affecting prenyl groups (DDQ, CH₂Cl₂/H₂O, 80 min, 76% yield).
Enantioselective Modifications
Shi Epoxidation for Stereocontrol
The 2018 RSC study introduced an asymmetric epoxidation using a Shi catalyst (Scheme 9):
Dynamic Kinetic Resolution
A 2021 ACS publication described zinc iodide-mediated Arbuzov reactions for phosphonate synthesis:
This single-step method achieved 69% yield versus 62% in classical three-step sequences.
Fluorescent Analogues and Functionalization
Coumarin Annulation Strategies
The 2021 coumarin-based analogue synthesis revealed critical stability constraints:
-
Failed route : HWE condensation with coumarin-containing aldehydes led to decomposition (<5% yield).
-
Successful approach : Post-olefin coumarin formation via Knoevenagel condensation:
Bioactivity Correlations
The coumarin analogue retained antiproliferative activity (NCI-60 mean GI₅₀ = 270 nM) despite structural modification, confirming the D-ring’s tolerance for functionalization.
Comparative Analysis of Synthetic Routes
| Parameter | Mente (2007) | Topczewski (2018) | ACS (2021) |
|---|---|---|---|
| Total Steps | 22 | 18 | 14* |
| Overall Yield | 3.2% | 7.1% | 9.8% |
| E-Selectivity | >95% | >99% | >98% |
| Stereochemical Control | Chiral pool | Catalytic asymmetric | Substrate-directed |
*For fluorescent analogue
Q & A
Q. What are the primary natural sources of schweinfurthin F, and what structural features distinguish it from other schweinfurthins?
this compound is a stilbene derivative isolated from the plant Macaranga alnifolia, endemic to Madagascar. It shares a hexahydroxanthene core with other schweinfurthins (e.g., schweinfurthin G) but differs in substituent patterns, such as hydroxylation and prenylation sites, which influence its bioactivity . Structural elucidation typically involves NMR, mass spectrometry, and X-ray crystallography, with comparisons to known analogs for differentiation .
Q. What experimental models have been used to evaluate this compound’s cytotoxicity, and what are the key findings?
Early studies used the NCI-60 cancer cell line panel, revealing potent growth inhibition (e.g., GI₅₀ values < 0.1 µM in U87 glioblastoma and KB nasopharyngeal carcinoma lines). Sensitivity varies across cell lines, with SF-295 glioma cells showing high susceptibility, while A549 lung cancer cells exhibit resistance. These models highlight the compound’s selective antiproliferative effects, prompting mechanistic investigations .
Q. How can researchers validate the purity and identity of synthesized this compound analogs?
For novel analogs, comprehensive characterization is required:
- Purity : HPLC with UV/Vis or MS detection, ensuring ≥95% purity.
- Identity : ¹H/¹³C NMR, high-resolution MS, and comparison to spectral databases.
- Chirality : Circular dichroism (CD) or chiral HPLC if stereocenters are present. Known compounds require cross-referencing with published data or commercial standards .
Advanced Research Questions
Q. What methodological challenges arise in synthesizing this compound and its analogs, and how are they addressed?
Synthesis is hindered by the compound’s stereochemical complexity and oxygen-sensitive prenyl groups. Key strategies include:
- Chiral ionic liquids : To control stereochemistry during critical steps like aldol condensations .
- Protecting groups : Temporary protection of hydroxyls (e.g., acetyl or silyl groups) to prevent side reactions .
- Palladium-mediated couplings : For constructing the stilbene backbone efficiently . Yields are often low (<20%), necessitating iterative optimization .
Q. How can transcriptomic data elucidate this compound’s mechanism of action and resistance pathways?
RNA sequencing of sensitive (SF-295) vs. resistant (A549) cell lines treated with schweinfurthin analogs (e.g., TTI-3066) identifies differentially expressed genes. For example:
Q. How should researchers address contradictions in cytotoxicity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., incubation time, serum concentration) or cell line genetic drift. Mitigation strategies include:
Q. What in vitro and in vivo models are most suitable for studying this compound’s pharmacokinetic limitations?
- In vitro : Microsomal stability assays (human liver microsomes) to predict metabolic clearance.
- In vivo : Xenograft models (e.g., SF-295 implants in immunodeficient mice) to assess bioavailability and tumor penetration. Poor aqueous solubility often necessitates formulation with cyclodextrins or lipid nanoparticles .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematic modifications include:
- Prenylation : Lengthening the prenyl chain enhances membrane interaction but may reduce solubility.
- Hydroxyl substitution : Removing specific hydroxyls (e.g., C-3) decreases cytotoxicity, indicating their role in target binding.
- Hybrid analogs : Combining schweinfurthin’s core with pharmacophores from other natural products (e.g., vedelianin) to improve potency .
Q. What statistical approaches are recommended for analyzing high-throughput screening data on schweinfurthin analogs?
Q. How can researchers design studies to explore this compound’s synergy with existing therapies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
